d3-Epitestosterone
Description
Properties
CAS No. |
354819-88-8 |
|---|---|
Synonyms |
d3-Epitestosterone |
Origin of Product |
United States |
Scientific Research Applications
Doping Analysis
Testosterone/Epitestosterone Ratio
The most prominent application of d3-epitestosterone is in the context of doping control in sports. The ratio of testosterone to epitestosterone (T/E ratio) is a critical parameter used to detect anabolic steroid abuse. A T/E ratio greater than 6 is often indicative of exogenous testosterone use, although naturally occurring variations can complicate interpretations .
Analytical Techniques
Various analytical methods have been developed to accurately measure the T/E ratio:
- Gas Chromatography-Mass Spectrometry (GC-MS) : This method allows for precise quantification of steroid levels in biological samples.
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : HPLC coupled with mass spectrometry provides high sensitivity and specificity for detecting steroids .
Case Studies
Numerous case studies highlight the effectiveness of the T/E ratio in identifying doping violations. For instance, a study reviewed cases where athletes had elevated T/E ratios due to both natural physiological variations and synthetic testosterone use, emphasizing the need for careful interpretation of results .
Endocrine Research
This compound plays a significant role in understanding endocrine functions and hormonal interactions. Research indicates that it may act as an antiandrogen in various tissues, influencing the hormonal balance within the body .
Effects on Gonadotropins
Studies have shown that administration of testosterone can suppress luteinizing hormone (LH) and follicle-stimulating hormone (FSH) levels, which are critical for reproductive health. This suppression can be observed even at low doses of testosterone, indicating a profound impact on the hypothalamic-pituitary-gonadal axis .
Potential Therapeutic Uses
While primarily recognized for its role in doping analysis, this compound may also have therapeutic applications:
- Hormone Replacement Therapy : Investigations into its use as part of hormone replacement therapy for men with low testosterone levels are ongoing.
- Bone Health : Given its relationship with testosterone, there is potential for this compound to influence bone density and health, similar to other anabolic steroids .
Comparative Data Table
The following table summarizes key findings from various studies regarding the applications of this compound:
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Doping Analysis | T/E Ratio Measurement | Elevated T/E ratios indicate potential testosterone abuse |
| Endocrine Effects | Hormonal Level Assessment | Suppression of LH and FSH following testosterone administration |
| Therapeutic Applications | Clinical Trials | Potential benefits in hormone replacement therapy |
Chemical Reactions Analysis
Derivatization Reactions
d3-Epitestosterone undergoes derivatization to enhance its detectability in gas chromatography-mass spectrometry (GC-MS). The 3-TMS-17-flophemesyl derivatization method is widely used:
-
Reaction : The compound reacts with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) and flophemesyl chloride to form mixed derivatives.
-
Mechanism :
-
Outcome : This derivatization improves chromatographic resolution and mass spectral sensitivity, enabling detection at sub-ppb levels .
Table 1: Performance of 3-TMS-17-flophemesyl Derivatives
| Parameter | Testosterone | Epitestosterone |
|---|---|---|
| Repeatability (RSD%) | 6.2 | 5.7 |
| Reproducibility (RSD%) | 7.3–8.7 | 6.4–7.1 |
| Data from GC-MS analyses of fortified urine samples . |
Hydrolysis and Stability
This compound derivatives exhibit stability under physiological and analytical conditions:
-
Acidic Hydrolysis : The sulfate group in this compound Sulfate is cleaved under acidic conditions (pH < 2) to yield free this compound.
-
Enzymatic Hydrolysis : Sulfatase enzymes selectively hydrolyze the sulfate moiety, facilitating quantification in biological matrices .
-
Thermal Stability : Derivatives remain stable at GC injection port temperatures (250–300°C), with no decomposition observed during analysis .
Artifact Formation During Derivatization
Side reactions may occur during derivatization:
-
Ethyl Thio-Adducts : Ethanethiol in derivatization reagents can form thioether artifacts with steroid enol ethers, complicating spectral interpretation .
-
Enolization : Competing enolization pathways (e.g., 3,5-dienol vs. 2,4-dienol TMS derivatives) are influenced by reaction kinetics and thermodynamics .
Table 2: Common Artifacts in this compound Derivatization
| Artifact Type | Formation Condition | Impact on Analysis |
|---|---|---|
| Ethyl Thio-Adducts | Presence of ethanethiol | Alters mass spectral peaks |
| Bis-Flophemesyl | Excess flophemesyl chloride | Reduces derivative purity |
Isotopic Effects in Mass Spectrometry
The deuterium label in this compound provides distinct mass shifts (e.g., +3 Da) in MS detection:
-
Fragmentation : Key ions (e.g., m/z 432 for TMS derivatives) show predictable isotopic patterns, aiding differentiation from non-deuterated analogs .
-
Quantification : The labeled compound serves as an internal standard, correcting for matrix effects in urine or serum analyses .
Enzymatic Interactions
This compound interacts with steroid-metabolizing enzymes:
-
Sulfotransferases : Catalyze sulfate conjugation at the 17-hydroxyl group, enhancing water solubility for excretion.
-
17β-Hydroxysteroid Dehydrogenase : Converts this compound to d3-Testosterone in vitro, though this pathway is minor compared to endogenous metabolism .
Synthetic Pathways
This compound is synthesized via:
-
Deuterium Exchange : Base-catalyzed exchange of protons in epitestosterone with deuterium oxide (D₂O) .
-
Sulfation : Reaction with sulfating agents (e.g., sulfur trioxide-triethylamine complex) to produce the sulfate derivative.
Challenges in Analysis
-
Co-Elution Issues : Non-deuterated analogs or microbial metabolites (e.g., 5α-androstanedione) may co-elute, necessitating high-resolution GC columns .
-
Ion Suppression : Matrix effects in biological samples require robust sample cleanup protocols .
This compound’s chemical reactivity and isotopic labeling make it indispensable for precise steroid profiling. Its derivatization, stability, and enzymatic interactions are well-characterized, supporting its role in forensic and clinical analyses .
Comparison with Similar Compounds
Epitestosterone (Non-Deuterated)
- Structural Differences : Lacks deuterium atoms, with a molecular formula of C₁₉H₂₈O₂ and a molecular weight of 288.43 g/mol.
- Functional Differences: As the endogenous form, epitestosterone is metabolized in vivo and can be artificially elevated to mask testosterone doping. Unlike d3-epitestosterone, it cannot serve as an internal standard due to indistinguishable mass in spectrometry.
- Applications : Used as a reference analyte in anti-doping tests, whereas this compound ensures measurement accuracy via isotopic dilution .
d3-Testosterone (d3-T)
- Structural Differences : Deuterated at three positions but retains the 17β-hydroxyl configuration of testosterone, unlike the 17α configuration in epitestosterone.
- Co-administration with this compound allows simultaneous analysis of both steroids without cross-interference .
- Applications : Critical in validating the T/E ratio, as both deuterated standards compensate for extraction inefficiencies and ionization variability in MS .
d4-Androsterone (d4-AN) and d5-Etiocholanolone (d5-Etio)
- Structural Differences : d4-AN has four deuterium atoms, while d5-Etio has five. Both are metabolites of testosterone and epitestosterone but belong to the 5α- and 5β-reduced androgen classes, respectively.
- Functional Differences: Used as internal standards for androsterone and etiocholanolone, which are urinary metabolites monitored in steroid profiling. Their deuterium count and positions differ from this compound, ensuring distinct mass spectral signatures .
6-B-Hydroxytestosterone-D3
- Structural Differences : Features a hydroxyl group at the 6β position, altering receptor binding and metabolic stability compared to this compound.
- Functional Differences : Primarily used to study testosterone metabolism rather than epitestosterone detection. Its deuterium labeling aids in tracking hydroxylation pathways .
Non-Steroidal Deuterated Compounds (e.g., Methotrexate-methyl-d3)
- Structural Differences: Unrelated to steroids; deuterium is incorporated into non-steroidal drug molecules.
- Functional Differences : Used in pharmacokinetic studies for drugs like methotrexate, highlighting the broader applicability of deuterium labeling beyond steroid analysis .
Data Table: Key Comparison of this compound with Similar Compounds
Preparation Methods
Grignard Reaction-Based Deuteration
A foundational approach involves the use of deuterated methylating agents in Grignard reactions. For example, CD₃I (deuterated methyl iodide) reacts with steroidal precursors to introduce trideuterated methyl groups. In one protocol, dehydroepiandrosterone (DHEA) is treated with CD₃I under Grignard conditions, followed by Oppenauer oxidation to yield deuterated intermediates. This method was adapted for epitestosterone by substituting testosterone with epitestosterone precursors, ensuring retention of the 17α-hydroxy configuration.
Key steps include:
Hajos-Parrish Ketone Route
A unified synthesis route for deuterated steroids, including this compound, begins with the Hajos-Parrish ketone. This method, detailed in recent work, involves:
-
Synthesis of 2-(Methyl-d₃)-1,3-Cyclopentanedione : Reacting 1,3-cyclopentanedione with CD₃I in the presence of a base.
-
Formation of Hajos-Parrish Ketone : Cyclization yields a tricyclic deuterated intermediate.
-
Functionalization : Sequential alkylation and oxidation steps introduce the 17α-hydroxy group and deuterium at C16 and C17.
This route achieves 94% isotopic purity for the d3 species, with <0.5% d0 contamination, as confirmed by GC-MS.
Deuteration Techniques and Isotopic Control
Selective C-H Activation
Deuteration at the 16,16,17 positions requires precise control to avoid isotopic scrambling. Techniques include:
Isotopic Purity Validation
Post-synthesis, isotopic purity is assessed via:
-
GC-MS Selected Ion Monitoring (SIM) : Monitoring ions at m/z 432 (d0), 433 (d1), 434 (d2), and 435 (d3) for the bis-TMS derivative.
-
Elemental Microanalysis : Confirming deuterium content through combustion analysis.
Data from NMIA indicates a mean deuteration yield of 94% d3, with d2 and d1 contributions at 6% and 1%, respectively.
Purification and Analytical Workflow
Solid-Phase Extraction (SPE)
Crude synthetic mixtures are purified using SPE protocols optimized for steroids:
Chromatographic Separation
-
GC Conditions : DB-5MS column (30 m × 0.25 mm), temperature program from 200°C to 300°C.
-
HPLC Methods : Reverse-phase C18 columns with acetonitrile/water gradients, resolving this compound from non-deuterated analogs.
Structural and Functional Characterization
Spectroscopic Analysis
Biological Activity
This compound retains the biochemical profile of native epitestosterone, acting as a competitive inhibitor of testosterone in androgen receptor binding assays. Its deuterated form minimizes metabolic degradation, enhancing utility in tracer studies.
Applications in Anti-Doping and Research
Q & A
Q. What methodologies are recommended for cross-laboratory validation of this compound assays?
- Methodological Answer : Organize proficiency testing programs where participating labs analyze blinded samples. Key metrics:
- Z-scores : Assessing deviation from consensus mean values.
- Method comparability : Comparing CVs across LC-MS/MS, GC-MS, and immunoassay platforms.
- Reference materials : Using certified standards (e.g., NIST SRM 2921) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
